Ganefromycin epsilon
CAS No.:
Cat. No.: VC1879087
Molecular Formula: C36H53NO9
Molecular Weight: 643.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C36H53NO9 |
---|---|
Molecular Weight | 643.8 g/mol |
IUPAC Name | (2E,4E,6E)-7-[5-[(4E,6E)-8-[[(2R)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
Standard InChI | InChI=1S/C36H53NO9/c1-8-9-12-19-31-35(5,6)30(39)23-36(43,46-31)26(4)34(42)37-21-16-15-17-24(2)33(44-7)25(3)29-22-27(38)28(45-29)18-13-10-11-14-20-32(40)41/h8-20,25-31,33,38-39,43H,21-23H2,1-7H3,(H,37,42)(H,40,41)/b9-8-,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+/t25?,26-,27?,28?,29?,30-,31-,33?,36-/m0/s1 |
Standard InChI Key | RNCHOJALTYLGCU-RTZLAXMKSA-N |
Isomeric SMILES | C/C=C\C=C\[C@H]1C([C@H](C[C@](O1)([C@@H](C)C(=O)NC/C=C/C=C(\C)/C(C(C)C2CC(C(O2)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)(C)C |
Canonical SMILES | CC=CC=CC1C(C(CC(O1)(C(C)C(=O)NCC=CC=C(C)C(C(C)C2CC(C(O2)C=CC=CC=CC(=O)O)O)OC)O)O)(C)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ganefromycin epsilon exists in two isomeric forms (2a and 2b) that differ in their configuration at the C-21 position . This specific type of isomerism is characteristic of the elfamycin class of antibiotics. The compounds are defined as deoxygenated precursors of ganefromycins alpha and beta, indicating they lack certain oxygen-containing functional groups present in the parent compounds .
The basic structure of ganefromycin compounds includes a complex polyketide skeleton that undergoes various modifications including furan ring closure, hydroxylation, and glycosylation during biosynthesis . While the exact molecular formula isn't explicitly stated in the search results for ganefromycin epsilon specifically, related compounds in the ganefromycin family contain elements typical of complex antibiotics, including carbon, hydrogen, nitrogen, and oxygen.
Spectroscopic Analysis
The structures of ganefromycins epsilon and epsilon 1 were determined through comprehensive spectroscopic techniques . These likely included:
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Nuclear Magnetic Resonance (NMR) spectroscopy for analyzing the carbon and hydrogen framework
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Mass spectrometry for determining molecular weight and fragmentation patterns
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Infrared spectroscopy for identifying functional groups
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UV-visible spectroscopy for characterizing conjugated systems
The spectroscopic data confirmed the isomeric relationship between ganefromycin epsilon (2a) and epsilon 1 (2b), with the key difference being the configuration at the C-21 position .
Isomeric Relationships
A defining feature of ganefromycin epsilon is its isomeric relationship with ganefromycin epsilon 1. Chemical interconversion experiments, coupled with spectroscopic analysis, demonstrated that the nature of this isomerism involves a configurational change at C-21 . This type of isomerism appears to be common in the elfamycin class of antibiotics, suggesting it may play an important role in the biological activity or stability of these compounds.
Biosynthesis of Ganefromycin Epsilon
Producing Organism
Ganefromycin compounds are produced by Streptomyces lydicus spp. tanzanius, a bacterial species belonging to the genus Streptomyces . This genus is well-known for producing a vast array of antibiotics and other bioactive secondary metabolites. Streptomyces species possess large linear chromosomes with numerous gene clusters dedicated to secondary metabolite production .
The biosynthetic capabilities of Streptomyces have made them targets for genetic manipulation aimed at improving antibiotic production. Various techniques, including gene cloning, mutation, and recombination, have been developed to enhance the production of desired metabolites and create new antibiotic variants .
Genetic Regulation
The biosynthesis of antibiotics in Streptomyces species is subject to complex genetic regulation. In general, antibiotic biosynthetic genes in Streptomyces are organized in clusters, facilitating coordinated expression and regulation . These clusters typically include genes encoding biosynthetic enzymes, resistance mechanisms, regulatory proteins, and export systems.
Regulatory genes play crucial roles in controlling antibiotic production, with both positive and negative regulators identified in various Streptomyces species . Manipulation of these regulatory elements represents a potential strategy for enhancing ganefromycin production, as demonstrated for other antibiotics where overexpression of positive regulatory genes has led to increased yield .
Relationship to Other Ganefromycins
Position in the Ganefromycin Family
Ganefromycin epsilon holds a specific position within the broader family of ganefromycin compounds. As a deoxygenated precursor of ganefromycins alpha and beta, it represents an earlier stage in the biosynthetic pathway . This relationship provides valuable insights into the sequential modifications that occur during ganefromycin biosynthesis.
Research with blocked mutants of Streptomyces lydicus spp. tanzanius has identified numerous compounds structurally related to ganefromycin alpha, designated as compounds 1-7 and 9-15 . While the exact numbering of ganefromycin epsilon within this sequence isn't explicitly stated in the search results, its characterization as a precursor places it in the earlier stages of the biosynthetic pathway.
Structural Comparisons
The structural relationships between ganefromycin epsilon and other ganefromycin compounds reveal the progressive modifications that occur during biosynthesis. As a deoxygenated precursor, ganefromycin epsilon lacks certain oxygen-containing functional groups present in ganefromycins alpha and beta .
The isomeric relationship between ganefromycin epsilon (2a) and epsilon 1 (2b), involving a configuration change at C-21, appears to be a common feature in the elfamycin class . This suggests that similar isomeric relationships may exist for other ganefromycin variants, potentially affecting their biological activities and chemical properties.
Bioconversion Relationships
Studies with blocked mutants have provided insights into the conversion relationships between various ganefromycin compounds. Bioconversion experiments using converter and secretor mutants have helped establish the sequence of biosynthetic steps . While specific bioconversion data for ganefromycin epsilon aren't detailed in the search results, the general approach of using blocked mutants and bioconversion experiments has been valuable for mapping the ganefromycin biosynthetic pathway.
In such studies, compounds that can be bioconverted by biosynthetically capable mutants are considered intermediates in the pathway, while those that cannot be bioconverted are classified as shunt products (biosynthetic dead-ends) . This distinction is crucial for understanding the true biosynthetic sequence versus alternative pathways.
Research Findings and Applications
Analytical Methods
The determination of ganefromycin epsilon's structure involved sophisticated spectroscopic techniques coupled with chemical interconversion experiments . These analytical approaches represent important methodologies in natural product chemistry, allowing researchers to elucidate complex structures and stereochemical relationships.
The combined use of spectroscopic analysis and chemical transformations provides complementary information that is particularly valuable for distinguishing between isomeric compounds like ganefromycin epsilon (2a) and epsilon 1 (2b) . These methods continue to be essential tools in antibiotic research and development.
Future Research Directions
Several promising research directions emerge from the current understanding of ganefromycin epsilon:
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Detailed characterization of its antimicrobial spectrum and mechanism of action
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Identification and manipulation of the specific genes involved in its biosynthesis
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Investigation of structure-activity relationships through chemical modifications
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Exploration of combinatorial biosynthesis approaches to generate novel derivatives
The growing capabilities for genetic manipulation in Streptomyces, including techniques for gene cloning, expression, and recombination, provide powerful tools for such investigations . These approaches could potentially lead to enhanced production of ganefromycin epsilon or the development of modified variants with improved properties.
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